[3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether
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Overview
Description
[3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyridyl group, and a pyrazolo[1,5-a]pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromophenyl and pyridyl groups. Common reagents used in these reactions include bromine, pyridine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
[3-(4-Chlorophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether: Similar structure but with a chlorine atom instead of bromine.
[3-(4-Fluorophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether: Similar structure but with a fluorine atom instead of bromine.
[3-(4-Methylphenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether lies in its bromine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-2-(methoxymethyl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-25-12-16-18(13-4-6-15(20)7-5-13)19-22-10-8-17(24(19)23-16)14-3-2-9-21-11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGZVEMALYEOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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